molecular formula C12H14ClN3O B195779 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone CAS No. 53786-28-0

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone

Cat. No.: B195779
CAS No.: 53786-28-0
M. Wt: 251.71 g/mol
InChI Key: DOAYWDKFDPSTSV-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone is an organic compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a chloro substituent at the 5th position of the benzoimidazole ring and a piperidin-4-yl group attached to the nitrogen atom at the 1st position. Benzoimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring attacks an electrophilic carbon center on the benzoimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzoimidazole derivatives.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Substituted benzoimidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzo[d]imidazol-2(3H)-one: Lacks the piperidin-4-yl group, which may affect its biological activity and properties.

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro substituent, which may influence its reactivity and interactions.

    5-Chloro-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Similar structure but different substitution pattern, leading to variations in activity.

Uniqueness

The presence of both the chloro substituent and the piperidin-4-yl group in 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone makes it unique. This combination of functional groups can result in distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAYWDKFDPSTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057764
Record name 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-28-0
Record name 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53786-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(4-piperidinyl)-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.410
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Record name 5-CHLORO-1-(4-PIPERIDINYL)-2-BENZIMIDAZOLINONE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53TAT94YDS
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Synthesis routes and methods I

Procedure details

A solution of 4-(5-chloro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (1.50 g, 4.3 mmol) and H2O/TFA 5% (15 mL) in CH2Cl2 (20 ml) was stirred at room temperature for 1 h, after which the solvent was removed in vacuo. The residue was purified by gradient flash chromatography on silica gel (CH2Cl2 to EtOH), yielding an off-white/pinkish solid (0.97 g, 90%).
Name
4-(5-chloro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
H2O TFA
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 22.3 g of 1-carbethoxy-4-(5-chlorobenzimidazol-2-on-1-yl)-piperidine, 13 g of 50% strength sodium hydroxide solution and 90 ml of water was boiled under reflux for 24 hours. After the mixture had been cooled, the solution was stirred with 8.5 g of ammonium chloride for 30 minutes and extracted with chloroform, and the undissolved material was filtered off and discarded. The chloroform solution was dried and evaporated. The product crystallized, and has a melting point of 220° C.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone

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